molecular formula C32H26 B14138998 7-tert-Butyl-1,3-diphenylpyrene

7-tert-Butyl-1,3-diphenylpyrene

Cat. No.: B14138998
M. Wt: 410.5 g/mol
InChI Key: XEQDARZCIRQFSY-UHFFFAOYSA-N
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Description

7-tert-Butyl-1,3-diphenylpyrene is a derivative of pyrene, a polycyclic aromatic hydrocarbon. This compound is known for its unique structural properties and its applications in various scientific fields, particularly in organic electronics and photophysics. The presence of tert-butyl and diphenyl groups enhances its stability and modifies its electronic properties, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-tert-butyl-1,3-diphenylpyrene typically involves the bromination of pyrene followed by a Suzuki cross-coupling reaction. The starting material, 5,9-dibromo-7-tert-butyl-1,3-diphenylpyrene, is prepared from this compound. This intermediate is then coupled with various p-donating-substituted phenylboronic acids using Suzuki cross-coupling reaction . The crude compounds are purified by silica column chromatography, recrystallization, and final sublimation .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination and coupling reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 7-tert-Butyl-1,3-diphenylpyrene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki cross-coupling reactions typically yield substituted pyrene derivatives with various functional groups attached to the aromatic rings .

Mechanism of Action

The mechanism by which 7-tert-butyl-1,3-diphenylpyrene exerts its effects is primarily related to its electronic structure. The tert-butyl and diphenyl groups influence the distribution of electron density within the molecule, affecting its reactivity and interaction with other molecules. In OLEDs, for example, the compound acts as an emitter, where it absorbs electrical energy and re-emits it as light . The molecular targets and pathways involved are specific to the application, such as charge transport in electronic devices or fluorescence in photophysical studies .

Comparison with Similar Compounds

Uniqueness: 7-tert-Butyl-1,3-diphenylpyrene is unique due to the specific positioning of the tert-butyl and diphenyl groups, which significantly influence its electronic properties and stability. This makes it particularly valuable for applications requiring high-performance materials with specific electronic characteristics .

Properties

Molecular Formula

C32H26

Molecular Weight

410.5 g/mol

IUPAC Name

7-tert-butyl-1,3-diphenylpyrene

InChI

InChI=1S/C32H26/c1-32(2,3)25-18-23-14-16-26-28(21-10-6-4-7-11-21)20-29(22-12-8-5-9-13-22)27-17-15-24(19-25)30(23)31(26)27/h4-20H,1-3H3

InChI Key

XEQDARZCIRQFSY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C3C(=C1)C=CC4=C3C(=C(C=C4C5=CC=CC=C5)C6=CC=CC=C6)C=C2

Origin of Product

United States

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